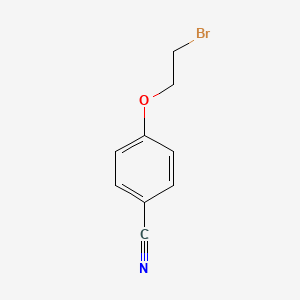

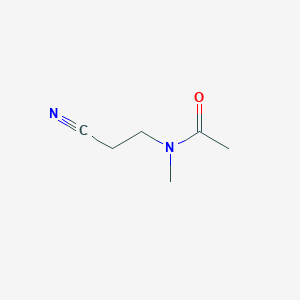

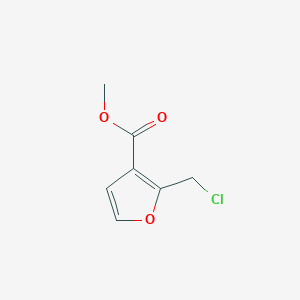

![molecular formula C7H5ClN2OS B1271669 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 62773-09-5](/img/structure/B1271669.png)

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Übersicht

Beschreibung

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as CMTP, is an organic compound with a wide range of applications in the scientific and medical fields. CMTP is a derivative of thiazolo[3,2-a]pyrimidin-5-one, which is a heterocyclic compound containing a five-membered ring of three nitrogen atoms and two sulfur atoms. CMTP is highly versatile and can be used in a variety of laboratory experiments and studies. Its versatility and wide range of applications makes it an attractive candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Microwave Irradiation Synthesis : This compound is used in the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, showcasing its utility in the production of bioactive compounds (Djekou et al., 2006).

- Physicochemical Characterization : The thiazolopyrimidine derivative was serendipitously obtained and characterized using various techniques like NMR, UV-Vis, and FTIR spectroscopy. This highlights its importance in the structural and chemical analysis of novel compounds (Carmona-Vargas et al., 2019).

Biological Applications

- Antibacterial Properties : Derivatives of this compound have been synthesized and shown potential as antibacterial agents. This suggests its relevance in developing new antimicrobial therapies (Etemadi et al., 2016).

- Antitubercular Activities : Certain derivatives of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been shown to possess significant antitubercular activities, indicating their potential in tuberculosis treatment research (Cai et al., 2016).

Chemical Properties and Reactivity

- Structural Modifications : Studies on this compound have focused on understanding how structural modifications affect its supramolecular aggregation. This is crucial for its application in material science and molecular design (Nagarajaiah & Begum, 2014).

- Regioselective Synthesis : The compound is also used in the regioselective synthesis of thiazolopyrimidin-5-ones, which is important for the development of specific and targeted chemical compounds (Zhong et al., 2009).

Pharmacological Research

- Antiproliferative and Cytotoxic Activities : Research into thiazolopyrimidine derivatives including this compound has shown promising results in antiproliferative and cytotoxic activities, suggesting their potential in cancer therapy (Khalilpour et al., 2019).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives possess an active methylene group (c2h2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests that the compound may interact with its targets through this active methylene group.

Biochemical Pathways

Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine , it is plausible that the compound may affect pathways involving purine metabolism or signaling.

Pharmacokinetics

The compound’s high reactivity toward various electrophilic reagents suggests that it may have good bioavailability.

Result of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects.

Action Environment

The compound’s high reactivity toward various electrophilic reagents suggests that it may be sensitive to the presence of such reagents in its environment.

Biochemische Analyse

Biochemical Properties

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting potential antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and DNA gyrase, inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Eigenschaften

IUPAC Name |

7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANAHALOOUKFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CC(=O)N21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366298 | |

| Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62773-09-5 | |

| Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

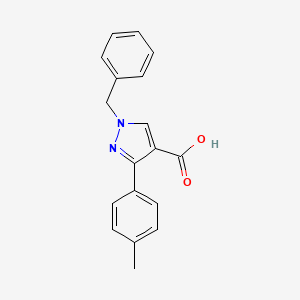

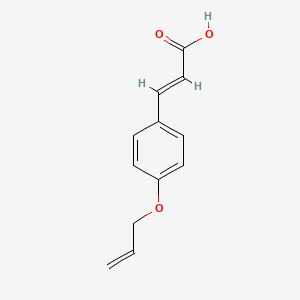

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)

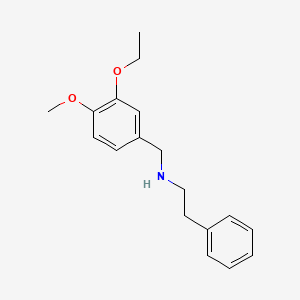

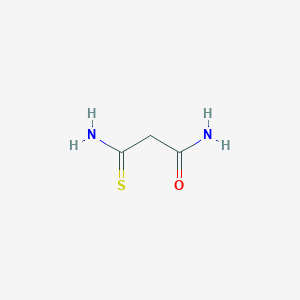

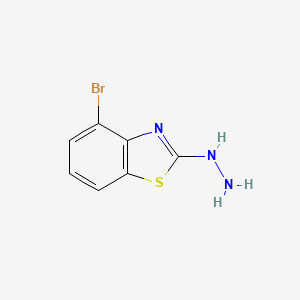

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

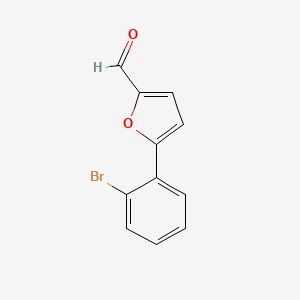

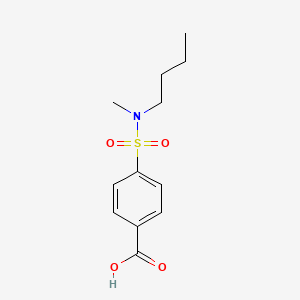

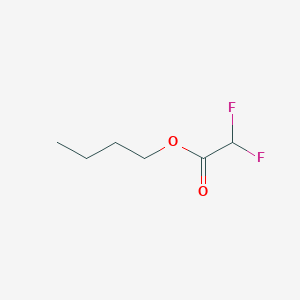

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)